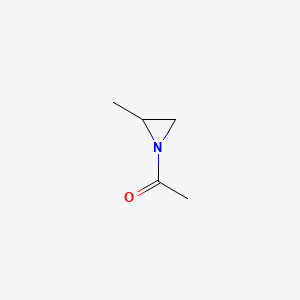
5-Nitro-2,1,3-benzoxadiazol-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2,1,3-benzoxadiazol-4(1H)-one: is a heterocyclic compound that contains a benzoxadiazole ring system with a nitro group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one typically involves the nitration of 2,1,3-benzoxadiazol-4(1H)-one. This can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position.
Industrial Production Methods: Industrial production methods would likely involve optimizing the nitration process for large-scale synthesis, ensuring high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or chemical reductants.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Nitroso derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Substituted benzoxadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential use as a fluorescent probe due to its aromatic structure and nitro group.
- Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential therapeutic applications, particularly in drug development.
Industry:
- Utilized in the development of advanced materials, such as polymers and dyes.
- Applied in the field of electronics for the creation of organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2,1,3-benzoxadiazol-4(1H)-one would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In biological systems, it may target specific enzymes or receptors, leading to a biological response.
Comparación Con Compuestos Similares
2,1,3-Benzoxadiazole: The parent compound without the nitro group.
5-Amino-2,1,3-benzoxadiazol-4(1H)-one: The reduced form with an amino group instead of a nitro group.
5-Chloro-2,1,3-benzoxadiazol-4(1H)-one: A halogenated derivative.
Uniqueness:
- The presence of the nitro group at the 5-position imparts unique electronic and steric properties, influencing its reactivity and applications.
- The nitro group can be a site for further chemical modification, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
22250-52-8 |
|---|---|
Fórmula molecular |
C6H3N3O4 |
Peso molecular |
181.11 g/mol |
Nombre IUPAC |
5-nitro-2,1,3-benzoxadiazol-4-ol |
InChI |
InChI=1S/C6H3N3O4/c10-6-4(9(11)12)2-1-3-5(6)8-13-7-3/h1-2,10H |
Clave InChI |
FASGAHGFACIZRM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NON=C2C(=C1[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)


